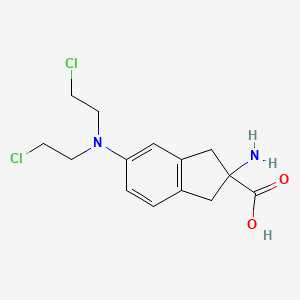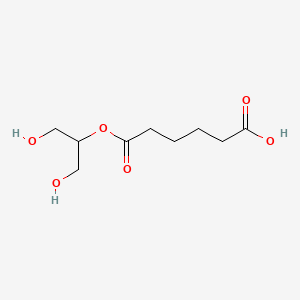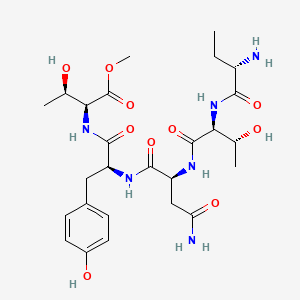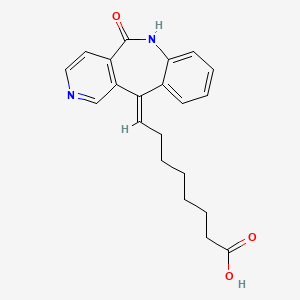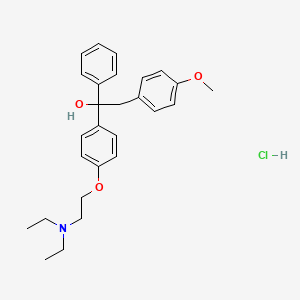
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-chloro-1-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)benzene.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the carbon atom bearing the chlorine substituent, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and neurotransmitter systems.
Medicine: Investigated for its antipsychotic, antiemetic, and antihistaminic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride involves its interaction with various molecular targets:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.
Histamine Receptors: It may also block histamine receptors, leading to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors may play a role in its antiemetic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its trimethylpyrrolidinyl substituent may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.
Eigenschaften
CAS-Nummer |
2622-39-1 |
|---|---|
Molekularformel |
C22H28Cl2N2S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
2-chloro-10-[3-(2,2,4-trimethylpyrrolidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C22H27ClN2S.ClH/c1-16-14-22(2,3)24(15-16)11-6-12-25-18-7-4-5-8-20(18)26-21-10-9-17(23)13-19(21)25;/h4-5,7-10,13,16H,6,11-12,14-15H2,1-3H3;1H |
InChI-Schlüssel |
CXZXVYKETNGOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





